molecular formula C15H22N2O3S B13714856 Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate

Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate

Katalognummer: B13714856
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: HZNOQJBYRHJCPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32632825 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32632825 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of MFCD32632825 is usually carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced techniques to maximize yield and minimize impurities. The final product is then purified using various methods such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32632825 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32632825 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of MFCD32632825 depend on the type of reaction and the reagents used For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

MFCD32632825 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Medicine: MFCD32632825 is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Wirkmechanismus

The mechanism of action of MFCD32632825 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Eigenschaften

Molekularformel

C15H22N2O3S

Molekulargewicht

310.4 g/mol

IUPAC-Name

methyl 1-methoxy-4-(4-methyl-6-methylsulfanylpyrimidin-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H22N2O3S/c1-10-9-12(21-4)17-13(16-10)11-5-7-15(20-3,8-6-11)14(18)19-2/h9,11H,5-8H2,1-4H3

InChI-Schlüssel

HZNOQJBYRHJCPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)C2CCC(CC2)(C(=O)OC)OC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.